
4-bromo-N-cyclohexyl-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-cyclohexyl-2-nitroaniline is an organic compound with the molecular formula C12H15BrN2O2 It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 4-position, a nitro group at the 2-position, and a cyclohexyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-cyclohexyl-2-nitroaniline typically involves a multi-step process:
Nitration: The starting material, aniline, undergoes nitration to introduce the nitro group at the 2-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Bromination: The nitrated aniline is then subjected to bromination to introduce the bromine atom at the 4-position. This can be done using bromine or a bromine source such as N-bromosuccinimide (NBS).
Cyclohexylation: Finally, the brominated nitroaniline is reacted with cyclohexylamine to introduce the cyclohexyl group on the nitrogen atom. This step typically requires a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of reagents to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-N-cyclohexyl-2-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, to form corresponding ketones or alcohols.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 4-bromo-N-cyclohexyl-2-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Cyclohexyl ketones or alcohols.
Aplicaciones Científicas De Investigación
4-bromo-N-cyclohexyl-2-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-cyclohexyl-2-nitroaniline depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes or interact with specific proteins. The nitro group can participate in redox reactions, while the bromine and cyclohexyl groups can influence the compound’s binding affinity and specificity for its molecular targets.
Comparación Con Compuestos Similares
4-bromo-N-cyclohexyl-2-nitroaniline can be compared with other similar compounds such as:
4-bromo-2-nitroaniline: Lacks the cyclohexyl group, making it less hydrophobic and potentially less effective in certain applications.
4-bromo-N-cyclohexyl-2-aminoaniline: The reduced form of this compound, which may have different reactivity and biological activity.
4-bromo-N-cyclohexyl-N-isobutyl-2-nitroaniline: Another derivative with an additional isobutyl group, which can further modify its chemical and biological properties.
These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.
Propiedades
Número CAS |
87815-76-7 |
|---|---|
Fórmula molecular |
C12H15BrN2O2 |
Peso molecular |
299.16 g/mol |
Nombre IUPAC |
4-bromo-N-cyclohexyl-2-nitroaniline |
InChI |
InChI=1S/C12H15BrN2O2/c13-9-6-7-11(12(8-9)15(16)17)14-10-4-2-1-3-5-10/h6-8,10,14H,1-5H2 |
Clave InChI |
GETFCHBWBHFHBW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC2=C(C=C(C=C2)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


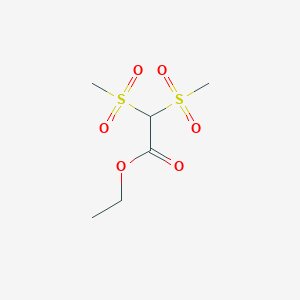
![2-(4,6-Diamino-3-methylpyrazolo[3,4-d]pyrimidin-1-yl)ethanol](/img/structure/B14001143.png)
![n-[(4-Fluorophenoxy)acetyl]leucine](/img/structure/B14001144.png)
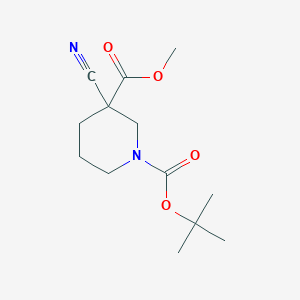
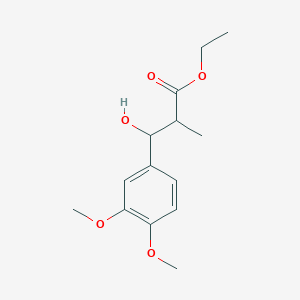
![3-[3-(Diethylaminomethyl)-4-hydroxyphenyl]-3-(4-methylphenyl)sulfonyl-1-phenylpropan-1-one;hydrochloride](/img/structure/B14001165.png)
![Diethyl (6-hydroxybicyclo[3.1.0]hexan-6-yl)propanedioate](/img/structure/B14001179.png)
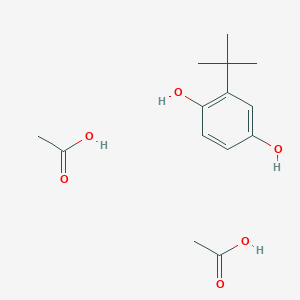
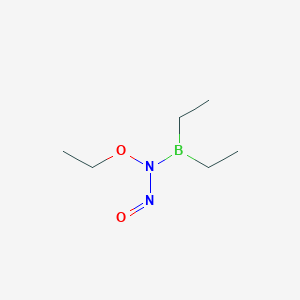
![3,5-bis[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]-N-methyl-benzamide](/img/structure/B14001184.png)
![2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(pyrrolidin-1-yl)phosphoryl]ethanamine](/img/structure/B14001205.png)
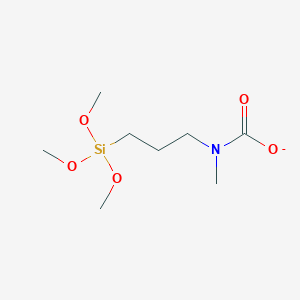
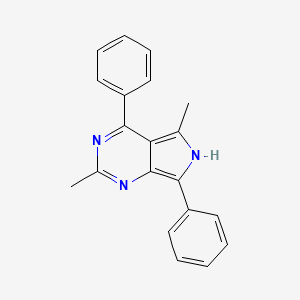
![1-[2-(Naphthalen-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B14001231.png)
